Cas no 669015-03-6 (2-bromo-1-(4-phenylphenyl)ethan-1-ol)

2-Bromo-1-(4-phenylphenyl)ethan-1-ol is a brominated aromatic alcohol featuring a biphenyl core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both a reactive bromine substituent and a hydroxyl group allows for selective functionalization, enabling further derivatization through nucleophilic substitution or oxidation reactions. Its biphenyl moiety enhances structural rigidity, making it useful in the design of conjugated systems or liquid crystals. The compound is typically handled under controlled conditions due to its potential reactivity. Suitable for research and industrial applications requiring precise molecular modifications.
2-bromo-1-(4-phenylphenyl)ethan-1-ol structure
669015-03-6 structure
Product Name:2-bromo-1-(4-phenylphenyl)ethan-1-ol
CAS No:669015-03-6
MF:C14H13BrO
MW:277.156423330307
CID:5970646
PubChem ID:13479157
Update Time:2025-06-11

2-bromo-1-(4-phenylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-methanol, α-(bromomethyl)-
    • 2-bromo-1-(4-phenylphenyl)ethan-1-ol
    • EN300-1861378
    • AKOS021321834
    • 669015-03-6
    • Inchi: 1S/C14H13BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2
    • InChI Key: GFUNMPBYFCBUAG-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)=CC=C(C(CBr)O)C=C1

Computed Properties

  • Exact Mass: 276.01498g/mol
  • Monoisotopic Mass: 276.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.392±0.06 g/cm3(Predicted)
  • Boiling Point: 391.9±30.0 °C(Predicted)
  • pka: 12.91±0.20(Predicted)

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Additional information on 2-bromo-1-(4-phenylphenyl)ethan-1-ol

Introduction to 2-bromo-1-(4-phenylphenyl)ethan-1-ol (CAS No: 669015-03-6)

2-bromo-1-(4-phenylphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 669015-03-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic structure, has garnered attention due to its potential applications in medicinal chemistry and synthetic methodologies. The presence of both bromine and phenyl groups makes it a versatile intermediate for further functionalization, enabling the development of novel bioactive molecules.

The structural framework of 2-bromo-1-(4-phenylphenyl)ethan-1-ol consists of an ethyl chain linked to a brominated phenyl ring, which is further substituted with another phenyl group at the para position. This dual phenyl substitution enhances the compound's lipophilicity and electronic properties, making it an attractive candidate for various chemical transformations. In recent years, such brominated biphenyl derivatives have been extensively studied for their role in designing small-molecule inhibitors and probes.

One of the most compelling aspects of 2-bromo-1-(4-phenylphenyl)ethan-1-ol is its utility in the synthesis of more complex pharmacophores. The bromine atom at the C2 position serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems. These biaryl structures are prevalent in many drugs due to their favorable pharmacokinetic properties. For instance, they have been incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

Recent advancements in drug discovery have highlighted the importance of halogenated aromatic compounds. The halogen atoms, particularly bromine, introduce electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that introducing a bromine atom at the para position of a biphenyl core significantly improved the binding affinity to target enzymes. This finding underscores the value of 2-bromo-1-(4-phenylphenyl)ethan-1-ol as a building block for medicinal chemistry applications.

The synthesis of 2-bromo-1-(4-phenylphenyl)ethan-1-ol typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes Friedel-Crafts alkylation followed by bromination and subsequent reduction steps. The precise control over reaction conditions is crucial to achieve high yields and purity, which are essential for downstream applications. Advanced techniques such as flow chemistry have also been explored to optimize these synthetic pathways, ensuring scalability and reproducibility.

In addition to its pharmaceutical relevance, 2-bromo-1-(4-phenylphenyl)ethan-1-ol has found applications in materials science. The biphenyl moiety is known for its rigidity and electronic properties, making it suitable for designing organic semiconductors and liquid crystals. Researchers have incorporated derivatives of this compound into organic light-emitting diodes (OLEDs) and photovoltaic cells, where they contribute to improved charge transport and luminescence efficiency.

The growing interest in 2-bromo-1-(4-phenylphenyl)ethan-1-ol has led to several patents being filed by pharmaceutical companies seeking to exploit its synthetic versatility. These patents often cover novel derivatives and methods for their preparation, highlighting the compound's commercial potential. As research continues to uncover new applications, the demand for high-quality sources of this compound is expected to rise.

In conclusion, 2-bromo-1-(4-phenylphenyl)ethan-1-ol (CAS No: 669015-03-6) represents a valuable intermediate in both academic research and industrial applications. Its unique structural features make it an ideal candidate for further derivatization, enabling the development of innovative therapeutics and advanced materials. As synthetic methodologies continue to evolve, this compound will undoubtedly play a pivotal role in shaping the future of chemical biology and drug discovery.

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